Neu5Ac2-3Gal1-4-GlaNAc-OBn

Influenza receptor specificity Hemagglutinin glycan binding Avian vs. human host tropism

Neu5Ac2-3Gal1-4GlcNAc-OBn (CAS 176166-22-6), systematically named Phenylmethyl O-(N-acetyl-α-neuraminosyl)-3-O-(β-D-galactopyranosyl)-4-[2-(acetylamino)-2-deoxy]-β-D-glucopyranoside, is a synthetic trisaccharide benzyl glycoside comprising the 3′-sialyl-N-acetyllactosamine (3′SLN) motif with a benzyl aglycone at the reducing end. With molecular formula C32H48N2O19 and molecular weight 764.73 g/mol, the compound was synthesized as part of a convergent strategy producing α-Neu5Ac-(2→3)-β-D-Gal-(1→4)-β-D-GlcNAc→OMe and related trisaccharides using thiosialoside donors.

Molecular Formula C32H48N2O19
Molecular Weight 764.731
CAS No. 176166-22-6
Cat. No. B583124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeu5Ac2-3Gal1-4-GlaNAc-OBn
CAS176166-22-6
SynonymsNeu5Ac2-3Gal1-4-GlaNAc-OBn; 
Molecular FormulaC32H48N2O19
Molecular Weight764.731
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OCC4=CC=CC=C4)CO)CO)O)O
InChIInChI=1S/C32H48N2O19/c1-13(38)33-20-16(40)8-32(31(46)47,52-27(20)22(42)17(41)9-35)53-28-23(43)18(10-36)49-30(25(28)45)51-26-19(11-37)50-29(21(24(26)44)34-14(2)39)48-12-15-6-4-3-5-7-15/h3-7,16-30,35-37,40-45H,8-12H2,1-2H3,(H,33,38)(H,34,39)(H,46,47)/t16?,17-,18?,19?,20-,21?,22-,23+,24?,25?,26-,27?,28?,29-,30+,32+/m1/s1
InChIKeyPGWZIARJSVVTOB-HIACARENSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neu5Ac2-3Gal1-4GlcNAc-OBn (CAS 176166-22-6) Procurement Guide: A Protected 3′-Sialyl-N-acetyllactosamine Glycosyltransferase Acceptor


Neu5Ac2-3Gal1-4GlcNAc-OBn (CAS 176166-22-6), systematically named Phenylmethyl O-(N-acetyl-α-neuraminosyl)-3-O-(β-D-galactopyranosyl)-4-[2-(acetylamino)-2-deoxy]-β-D-glucopyranoside, is a synthetic trisaccharide benzyl glycoside comprising the 3′-sialyl-N-acetyllactosamine (3′SLN) motif with a benzyl aglycone at the reducing end. With molecular formula C32H48N2O19 and molecular weight 764.73 g/mol, the compound was synthesized as part of a convergent strategy producing α-Neu5Ac-(2→3)-β-D-Gal-(1→4)-β-D-GlcNAc→OMe and related trisaccharides using thiosialoside donors [1]. It serves as a protected acceptor substrate for glycosyltransferase enzymes, enabling exploration of substrate specificity and synthetic utility , and belongs to the class of sialylated oligosaccharides recognized by lectins, viral hemagglutinins, and Siglecs [2].

Why Neu5Ac2-3Gal1-4GlcNAc-OBn Cannot Be Replaced by Free Reducing 3′SLN or Other Sialyl-Linked Trisaccharides


Sialylated trisaccharides sharing the Neu5Ac-Gal-GlcNAc backbone are not functionally interchangeable due to three key structural determinants: (i) the sialyl linkage regiochemistry (α2-3 vs. α2-6), which dictates differential recognition by viral hemagglutinins and lectins [1]; (ii) the presence or absence of fucosylation (sLex vs. 3′SLN), which determines E-selectin binding competence [2]; and (iii) the reducing-end protecting group (benzyl vs. methyl vs. free hemiacetal), which governs compatibility with downstream chemoenzymatic extension strategies [3]. The benzyl aglycone of Neu5Ac2-3Gal1-4GlcNAc-OBn provides a stable, orthogonal protecting group that prevents reducing-end side reactions during glycosyltransferase-catalyzed elongation while remaining cleavable by hydrogenolysis for controlled deprotection.

Quantitative Differential Evidence: Neu5Ac2-3Gal1-4GlcNAc-OBn vs. Closest Analogs


2-3 vs. 2-6 Sialyl Linkage: Exclusive Avian Influenza HA Recognition of the 3′SLN Core

The α2-3 sialyl linkage on the Galβ1-4GlcNAc backbone — the core structure preserved in Neu5Ac2-3Gal1-4GlcNAc-OBn — is the determinant recognized by avian influenza A virus hemagglutinins, whereas the α2-6 linkage isomer (Neu5Acα2-6Galβ1-4GlcNAc) is preferentially bound by human-adapted viruses. The lectin MAL (Maackia amurensis leukoagglutinin) selectively binds Neu5Acα2-3Galβ1-4GlcNAc, while MAH recognizes the Neu5Acα2-3Galβ1-3 motif [1]. This linkage-dependent discrimination means that 2-6-linked analogs (including the commercially available Neu5Ac2-6Gal1-4GlcNAc-OBn isomer) cannot substitute for the 2-3-linked compound in avian influenza receptor studies or MAL-based detection workflows.

Influenza receptor specificity Hemagglutinin glycan binding Avian vs. human host tropism

Non-Fucosylated 3′SLN vs. Sialyl Lewis x: Absence of E-Selectin Binding Is a Functional Distinction

In a direct competitive binding assay measuring inhibition of HL-60 cell adhesion to immobilized E-selectin, free monovalent SLn (Neu5Acα2-3Galβ1-4GlcNAc, the non-fucosylated parent of the target compound) showed NO detectable inhibition, whereas monovalent sLex (Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc) inhibited cell binding with an IC50 of 1 mM [1]. Multivalent SLeX16-BSA further reduced the IC50 to 1 μM, a 1000-fold enhancement, demonstrating that fucosylation at the GlcNAc 3-OH position is the absolute structural requirement for E-selectin engagement. This establishes that the Neu5Ac2-3Gal1-4GlcNAc-OBn scaffold is functionally distinct from sLex-containing compounds and is the appropriate choice when selectin binding must be excluded or when the isolated contribution of sialylation (without fucose) is being probed.

Selectin antagonism Leukocyte adhesion Inflammation

Coxsackievirus A24v Inhibition: 3′SLN Outperforms sLex but Is Less Potent than 3′-Sialyl-TF

In a comparative inhibition study against Coxsackievirus A24 variant (CVA24v), three sialylated glycans were tested head-to-head: sLex, 3′SLN (the free reducing form of the target compound's glycan), and 3′-sialyl-TF (Neu5Acα2-3Galβ1-3GalNAc). The 3′SLN trisaccharide inhibited CVA24v with an IC50 of 5 mM, which was more potent than sLex (IC50 = 8 mM) but less potent than 3′-sialyl-TF (IC50 = 3 mM) [1]. This demonstrates that for CVA24v receptor interaction, (a) fucosylation reduces inhibitory potency (8 mM vs. 5 mM), and (b) the penultimate sugar identity (GlcNAc vs. GalNAc) also matters (5 mM vs. 3 mM). The benzyl-protected form retains the same glycan epitope and can serve as a precursor for generating multivalent antiviral glycoconjugates.

Enterovirus inhibition Sialic acid receptor Antiviral glycan

GlcNAc-OBn as a Validated Acceptor Scaffold for Multi-Enzyme Chemoenzymatic Glycan Synthesis

The benzyl-protected GlcNAc (GlcNAc-OBn) was explicitly selected and validated as the starting acceptor scaffold in a landmark chemoenzymatic strategy (Core Synthesis/Enzymatic Extension, CSEE) for producing a library of 73 N-glycans including 63 isomers [1]. Using GlcNAc-OBn as the substrate, four robust bacterial glycosyltransferases — B4GALT1 (β1-4-galactosyltransferase), PmST1m (α2-3-sialyltransferase E271F/R313Y mutant), Pd2,6ST (α2-6-sialyltransferase), and Hpα1,3FT (α1-3-fucosyltransferase) — were validated and shown to efficiently catalyze the sequential formation of LacNAc-OBn, SLacNAc-OBn (Siaα2-3Galβ1-4GlcNAc-OBn, i.e., the target compound), S6LacNAc-OBn, LeX-OBn, and SLeX-OBn [1]. In contrast, attempts to synthesize the non-natural tetrasaccharide S6LeX (Siaα2-6-Galβ1-4(Fucα1-3)GlcNAc) using either Hpα1,3FT or Pd2,6ST failed, producing only a trace MS-detectable product after 24 h [1]. This demonstrates that the benzyl-protected 2-3 sialyllactosamine is uniquely positioned as the productive intermediate for enzymatic fucosylation to sLex, whereas the 2-6 sialylated isomer cannot be efficiently fucosylated.

Chemoenzymatic synthesis Glycosyltransferase N-glycan library

Benzyl Aglycone Enables Controlled Deprotection: Orthogonal Cleavage vs. Methyl Glycosides

The benzyl glycosidic bond in Neu5Ac2-3Gal1-4GlcNAc-OBn can be selectively cleaved by catalytic hydrogenolysis (H2, Pd/C) to yield the free reducing trisaccharide without affecting O-acetyl groups or the acid-labile sialyl glycosidic bond [1]. This contrasts with the methyl glycoside analog (Neu5Acα2-3Galβ1-4GlcNAc→OMe), which requires stronger acidic conditions for deprotection that risk sialic acid cleavage. In the convergent synthesis of related trisaccharides by Xia et al., both OMe and OBn aglycones were employed, with the benzyl group providing orthogonal protection during multi-step synthetic sequences [1]. Furthermore, the benzyl aglycone can be directly exploited as a latent leaving group for further glycosylation reactions, enabling the compound to serve as a glycosyl donor for convergent oligosaccharide assembly [2].

Glycan deprotection Hydrogenolysis Glycoconjugate synthesis

High-Value Application Scenarios for Neu5Ac2-3Gal1-4GlcNAc-OBn Based on Quantitative Differentiation


Avian Influenza Hemagglutinin Receptor Binding Studies Requiring Defined α2-3 Sialyl Linkage

The α2-3 sialyl linkage preserved in Neu5Ac2-3Gal1-4GlcNAc-OBn is the exclusive determinant for avian influenza A virus HA binding, with MAL lectin selectivity providing a validated detection tool [1]. Researchers studying avian influenza host tropism, species barrier crossing, or pandemic risk assessment must use the 2-3 isomer, as the 2-6 linked benzyl glycoside analog is recognized by human-adapted viruses and cannot serve as a surrogate. After hydrogenolytic debenzylation, the free trisaccharide can be immobilized on streptavidin biosensors for biolayer interferometry-based viral binding kinetic measurements, as demonstrated with the Tokyo Chemical Industry 3′SLN standard .

Chemoenzymatic Synthesis of Sialyl Lewis x (sLex)-Containing N-Glycans Using GlcNAc-OBn as a Validated Acceptor

For laboratories constructing complex sLex-containing N-glycans via the CSEE strategy, the benzyl-protected GlcNAc scaffold has been experimentally validated as a productive acceptor for sequential extension by B4GALT1, PmST1m (α2-3-sialyltransferase), and Hpα1,3FT (α1-3-fucosyltransferase) [1]. Critically, the 2-6 sialylated isomer (S6LacNAc-OBn) could not be converted to S6LeX-OBn even after 24 h incubation [1]. Therefore, procurement of the 2-3 linked compound is mandatory for any synthetic route terminating in sLex. The benzyl group remains intact throughout the enzymatic extension and can be removed at the final stage by hydrogenolysis to yield the free glycan for conjugation.

Selectin-Independent Sialic Acid Receptor Studies: Isolating Sialylation Effects from Fucosylation

When the research objective is to study sialic acid-dependent biological processes (Siglec engagement, viral receptor binding, galectin interactions) without the confounding variable of selectin-mediated adhesion, the non-fucosylated 3′SLN core is essential. The quantitative demonstration that SLn shows no detectable E-selectin inhibition while sLex inhibits with IC50 = 1 mM [1] establishes that Neu5Ac2-3Gal1-4GlcNAc-OBn-derived probes will not engage E-, P-, or L-selectin. This selectivity is critical for target validation studies of Siglec-1 ligands, where a 9-modified sialoside analog of the 3′SLN scaffold (9-TCC-Neu5Acα2-3Galβ1-4GlcNAc) was identified as a selective Siglec-1 binder .

CVA24v Antiviral SAR Studies Using 3′SLN as an Intermediate-Potency Reference Compound

In Coxsackievirus A24 variant inhibition studies, the 3′SLN trisaccharide occupies a defined intermediate position in the potency hierarchy: IC50 = 5 mM for 3′SLN vs. 8 mM for sLex and 3 mM for 3′-sialyl-TF [1]. The benzyl-protected form provides a stable, storable precursor that can be deprotected to generate the free 3′SLN for head-to-head antiviral assays, or elaborated into multivalent glycoconjugates that may achieve enhanced potency through multivalency effects analogous to the 1000-fold enhancement observed for SLeX-BSA vs. monovalent sLex .

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